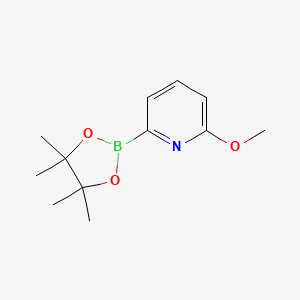

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14-9)15-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWCRVNLPOVYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590553 | |

| Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034297-69-2 | |

| Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 2-Methoxy-6-bromopyridine or 2-methoxy-6-chloropyridine as the halogenated pyridine substrate.

- Bis(pinacolato)diboron (B2pin2) as the boron source.

Catalysts and Reagents

- Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base such as potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvents like 1,4-dioxane or dimethylformamide (DMF).

Reaction Conditions

- Heating at 80–100°C for several hours (typically 6–24 hours).

- Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

Reaction Mechanism

- Oxidative addition of the halogenated pyridine to Pd(0).

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the boronate ester.

Example Preparation Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 2-methoxy-6-bromopyridine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane. |

| 2 | Add Pd(dppf)Cl2 (2–5 mol%) and potassium acetate (3 equiv). |

| 3 | Stir the mixture under nitrogen atmosphere at 90°C for 12 hours. |

| 4 | Cool the reaction, dilute with water, extract with ethyl acetate. |

| 5 | Purify the product by column chromatography to obtain this compound. |

Alternative Methods and Notes

- Direct borylation via C-H activation : Some advanced methods use iridium catalysts to directly borylate the C-H bond at the 6-position of 2-methoxypyridine, but these are less common and require specialized conditions.

- Solubility and Storage : The compound is soluble in common organic solvents and should be stored at 2–8°C or below to maintain stability. Stock solutions can be prepared in DMSO or other solvents as per solubility data.

- Purity and Yield : Typical yields range from 60% to 85% depending on reaction scale and purification methods.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Methoxy-6-bromopyridine |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100°C |

| Reaction time | 6–24 hours |

| Atmosphere | Nitrogen or argon |

| Purification | Column chromatography |

| Yield | 60–85% |

| Molecular weight of product | 235.09 g/mol |

| Storage | 2–8°C, avoid repeated freeze-thaw cycles |

Research Findings and Optimization

- The choice of base and solvent significantly affects the reaction efficiency. Potassium acetate in 1,4-dioxane is often optimal for high yield.

- Catalyst loading can be minimized to 2 mol% without loss of yield in some cases, improving cost-effectiveness.

- Reaction time can be shortened by microwave-assisted heating, though this requires specialized equipment.

- The boronate ester formed is stable under standard storage but sensitive to moisture and air over prolonged periods, necessitating inert atmosphere handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products Formed

Aryl or Vinyl Pyridines: Formed through Suzuki-Miyaura coupling.

Oxidized Pyridine Derivatives: Resulting from oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

- Reagent in Cross-Coupling Reactions

- Synthesis of Functionalized Pyridines

- Boronic Acid Derivative

Applications in Materials Science

- Organic Light Emitting Diodes (OLEDs)

- Polymer Chemistry

Applications in Medicinal Chemistry

- Drug Development

- Targeting Mechanisms

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on OLEDs | Use in OLEDs | Demonstrated improved luminescence efficiency when incorporated into polymer films. |

| Polymer Synthesis | Copolymerization | Enhanced electrochemical performance observed in copolymers synthesized with this compound as a monomer. |

| Medicinal Chemistry | Drug Development | Identified as a promising scaffold for developing new anticancer agents due to its boron moiety's unique reactivity. |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Table 1: Key Structural and Functional Differences

Key Observations :

- Methoxy vs. Ethoxy : Ethoxy substituents (e.g., 2-ethoxy analog) increase hydrophobicity, improving solubility in organic phases .

- Methyl vs. Methoxy : Methyl groups (e.g., 4-methyl analog) introduce steric hindrance, reducing reaction rates in cross-coupling but enhancing regioselectivity .

- Halogenated Derivatives : Bromo-substituted analogs (e.g., 2-bromo-6-boronate pyridine) allow sequential functionalization, enabling modular synthesis of complex molecules .

Heterocyclic Systems with Boronate Esters

Table 2: Comparison with Non-Pyridine Boronate Esters

Key Observations :

- Imidazopyridine Derivatives : The imidazo[1,2-a]pyridine core (e.g., compound 12a) enhances planar rigidity, improving binding to biological targets like PI3Kα .

- Pyrrolidine/Piperidine Analogs : Saturated nitrogen-containing rings (e.g., 2ab) reduce aromaticity, favoring hydrogenation reactions and stabilizing transition metals .

- Terpyridine Ligands : Boronate-functionalized terpyridines (e.g., compound 2a) enable modular assembly of metal-organic frameworks (MOFs) with tunable redox properties .

Functional Group Effects on Reactivity

- Electron-Donating Groups (e.g., Methoxy) : Increase electron density at the pyridine ring, accelerating oxidative addition in palladium-catalyzed cross-couplings .

- Steric Hindrance (e.g., Methyl or Trimethylsilyl) : Reduces undesired side reactions but may lower yields in sterically crowded systems (e.g., compound 2ab, 36% yield) .

- Biological Activity: Imidazopyridine boronate esters (e.g., 12a–c) exhibit IC₅₀ values in the nanomolar range for cancer targets, outperforming simpler pyridine analogs .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C₁₂H₁₈BNO₃

- Molecular Weight : 235.09 g/mol

- CAS Number : 1034297-69-2

- Synonyms : 6-Methoxypyridine-2-Boronic Acid Pinacol Ester

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capacity can be assessed using techniques such as the Oxygen Radical Absorbance Capacity (ORAC) assay. This property is crucial for potential applications in diseases characterized by oxidative stress.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of pyridine compounds can exhibit anti-inflammatory activity. For instance, compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokine production in activated microglial cells.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. Inhibition studies have revealed that certain derivatives exhibit nanomolar-level inhibitory activity against DYRK1A.

Study 1: DYRK1A Inhibition

Study 2: Antioxidant and Anti-inflammatory Properties

Another investigation assessed the antioxidant and anti-inflammatory properties of pyridine derivatives using BV2 microglial cells. The study found that these compounds could significantly reduce the production of inflammatory markers and enhance cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.